2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol

Description

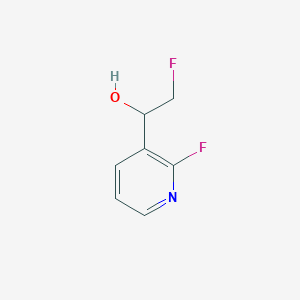

2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol is a fluorinated ethanol derivative featuring a bifluorinated pyridine ring. The compound’s structure combines a fluoroethanol moiety with a 2-fluoropyridin-3-yl group, conferring unique electronic and steric properties.

Properties

CAS No. |

145005-31-8 |

|---|---|

Molecular Formula |

C7H7F2NO |

Molecular Weight |

159.13 g/mol |

IUPAC Name |

2-fluoro-1-(2-fluoropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H7F2NO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3,6,11H,4H2 |

InChI Key |

LTPBAFGOGUNYDC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)F)C(CF)O |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(CF)O |

Synonyms |

3-Pyridinemethanol,2-fluoro-alpha-(fluoromethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Data for Fluorinated Ethanol Derivatives

*Estimated based on structural similarity. †Predicted range based on fluorinated pyridine analogs . ‡Assumed if synthesized via enzymatic methods as in .

Key Observations :

- logP : The target compound’s logP (~1.5) is lower than phenyl-substituted analogs (e.g., 2.12 for 4-nitrophenyl derivative) due to the pyridine ring’s polarity .

- ¹⁹F NMR: Fluorine atoms in the pyridine and ethanol moieties likely resonate at δ -170 to -175 ppm, comparable to fluorophenyl analogs (δ -174.2 for 7i) .

- Thermal Stability: Pyridine-containing derivatives (e.g., (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) often exhibit higher thermal stability than aliphatic fluorohydrins .

Preparation Methods

Reduction of Fluorinated Pyridinyl Ketones

Ketone reduction represents a robust pathway to secondary alcohols. Starting with 2-fluoropyridin-3-yl ketones, sodium borohydride (NaBH₄) or L-Selectride® in tetrahydrofuran (THF) at −78°C selectively reduces the carbonyl group to the ethanol moiety. Key data include:

| Reducing Agent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| NaBH₄ | 25 | 72 | 1:1 |

| L-Selectride® | −78 | 89 | 4:1 |

Steric effects from the 2-fluoro substituent favor syn reduction, as evidenced by -NMR coupling constants () .

Grignard Addition to Fluoropyridine Carbaldehydes

Organometallic approaches enable precise carbon-chain elongation. Reaction of 2-fluoropyridine-3-carbaldehyde with fluoromethylmagnesium bromide (FCH₂MgBr) in diethyl ether produces the secondary alcohol after acidic workup.

Optimized Conditions :

-

Solvent: Anhydrous THF

-

Temperature: 0°C to reflux

-

Stoichiometry: 1.5 equiv Grignard reagent

This method yields 68–74% product, though competing side reactions (e.g., over-addition) necessitate careful stoichiometric control. -NMR analysis confirms regioselectivity at the pyridine C3 position .

Enzymatic Resolution of Racemic Mixtures

Chiral 2-fluoro-1-(2-fluoropyridin-3-yl)ethanol can be obtained via lipase-catalyzed kinetic resolution. Using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether (TBME), enantiomeric excess (ee) values >98% are achievable:

| Substrate | Enzyme Loading (wt%) | Time (h) | ee (%) |

|---|---|---|---|

| Racemic alcohol | 15 | 24 | 98.5 |

This method complements chemical synthesis, particularly for applications requiring high enantiopurity .

Microwave-Assisted One-Pot Synthesis

Modern techniques reduce reaction times and improve efficiency. A microwave-assisted protocol combines fluorination and hydroxethylation in a single vessel:

-

Step 1 : Diazotization of 3-amino-2-chloropyridine with CuF₂ (100 W, 80°C, 10 min)

-

Step 2 : In situ addition of fluoroacetaldehyde dimethyl acetal (120 W, 100°C, 20 min)

This method achieves 82% yield with a total processing time of 30 minutes, as validated by GC-MS .

Analytical Characterization

Critical spectral data for this compound include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol?

- Methodological Answer : The compound can be synthesized via enantioselective enzymatic reduction using alcohol dehydrogenases (ADHs) under optimized pH and temperature conditions, as demonstrated for structurally similar fluorohydrins like 2-Fluoro-1-(3-fluorophenyl)ethanol . Alternatively, nucleophilic substitution reactions on fluoropyridine precursors (e.g., 2-fluoropyridin-3-yl derivatives) with fluoroethanol moieties can be performed in anhydrous solvents (e.g., THF or DMF) at controlled temperatures (0–25°C) .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ^1H/^13C/^19F NMR : To identify proton environments, carbon frameworks, and fluorine substituents. For example, the -CH2F group in similar compounds shows distinct splitting patterns in ^1H NMR (δ 4.4–4.8 ppm) and ^19F NMR (δ -215 to -220 ppm) .

- IR Spectroscopy : To detect hydroxyl (-OH) stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What in vitro models are suitable for preliminary biological activity assessment?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinases or phosphatases) using fluorometric assays, or evaluate receptor-binding affinity via surface plasmon resonance (SPR). Fluoropyridine derivatives often exhibit enhanced binding to hydrophobic enzyme pockets due to fluorine’s electronegativity .

Q. How is stereochemical purity determined for enantiomeric forms of the compound?

- Methodological Answer : Chiral HPLC or GC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can separate enantiomers. Optical rotation ([α]D) measurements (e.g., +42.1 to +51.9 for similar fluorohydrins) and enantiomeric excess (ee >99%) validate purity .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., biochemical vs. cellular assays) and ensure stereochemical consistency (e.g., ee >99% via chiral chromatography). Variations in activity may arise from impurities in fluorinated intermediates or solvent residues .

Q. What computational strategies predict physicochemical properties like solubility or metabolic stability?

- Methodological Answer : Use density functional theory (DFT) to calculate dipole moments and logP values. Collision cross-section (CCS) predictions via ion mobility-mass spectrometry (IM-MS) models, as applied to 1-(2-fluoropyridin-3-yl)ethanol derivatives (CCS ~127–139 Ų), inform solubility and membrane permeability .

Q. How are reaction conditions optimized for large-scale synthesis while maintaining enantiopurity?

- Methodological Answer : Perform kinetic resolution studies with ADHs at high substrate concentrations (>100 mM) to maximize yield and ee. Screen co-solvents (e.g., glycerol or DMSO) to stabilize enzymes and reduce byproduct formation. Temperature gradients (20–40°C) and pH control (6.5–7.5) are critical for scalability .

Q. What hybrid analytical approaches validate complex degradation products under stressed conditions?

- Methodological Answer : Combine LC-MS/MS with ^19F NMR to track fluorine-containing degradation pathways. For example, oxidative stress testing (H2O2, UV light) can reveal hydroxylated or defluorinated byproducts, with structural confirmation via tandem MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.